CEP-5214

Description

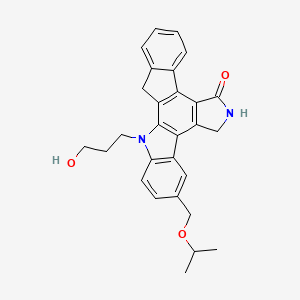

has antineoplastic and antiangiogenic activities; inhibits VEGF-R2 tyrosine kinase; structure in first source

Structure

3D Structure

Properties

CAS No. |

402857-39-0 |

|---|---|

Molecular Formula |

C28H28N2O3 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one |

InChI |

InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32) |

InChI Key |

MLIFNJABMANKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol CEP 5214 CEP-5214 CEP5214 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CEP-5214

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-5214, also known as TC-5214 and dexmecamylamine, is the S-(+)-enantiomer of mecamylamine. It is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). The compound was investigated as a potential treatment for Major Depressive Disorder (MDD), based on the "hypercholinergic tone" hypothesis of depression, which posits that an overstimulation of nAChRs contributes to depressive symptoms. By blocking these receptors, this compound was thought to normalize cholinergic activity. Preclinical studies in rodent models of depression and anxiety demonstrated its potential efficacy. However, the compound ultimately failed to meet its primary endpoints in Phase III clinical trials for MDD, and its development for this indication was discontinued. This guide provides a detailed overview of the preclinical data and hypothesized mechanism of action of this compound.

Core Mechanism of Action: Neuronal Nicotinic Receptor Antagonism

The primary mechanism of action of this compound is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs). As a non-competitive antagonist, it does not compete with the endogenous ligand, acetylcholine, for the binding site. Instead, it is believed to block the open ion channel of the receptor, a mechanism that is also voltage-dependent. This means that the blocking action is more pronounced when the neuron is depolarized.

An important characteristic of this compound is its stereospecificity. The S-(+)-enantiomer (this compound) was found to dissociate more slowly from α4β2 and α3β4 nAChR subtypes compared to its R-(-)-enantiomer. This suggests a longer duration of receptor blockade at these key neuronal subtypes, which are widely expressed in the central nervous system and implicated in various cognitive and affective processes. The antidepressant and anxiolytic effects observed in preclinical models are primarily attributed to the antagonism of the α4β2 nAChR subtype.

Quantitative Pharmacology

The inhibitory potency of this compound and its R-(-)-enantiomer was evaluated on various human nAChR subtypes expressed in Xenopus oocytes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Receptor Subtype | This compound (S-(+)-enantiomer) IC50 (µM) | R-(-)-enantiomer IC50 (µM) |

| α3β4 | 0.2 - 0.6 | 0.05 - 0.4 |

| α4β2 | 0.5 - 3.2 | 0.5 - 1.7 |

| α7 | 1.2 - 4.6 | 2.2 - 5.8 |

| α1β1γδ (muscle) | 0.6 - 2.2 | 0.3 - 1.1 |

Data sourced from studies on nAChRs expressed in Xenopus oocytes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These represent standard protocols in the field; the exact parameters used in the proprietary studies by Targacept may have varied.

In Vitro nAChR Functional Assay (Xenopus Oocytes)

-

Objective: To determine the inhibitory potency (IC50) of this compound on various nAChR subtypes.

-

Methodology:

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: cRNA encoding the specific human nAChR subunits (e.g., α4 and β2) are microinjected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

-

An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).

-

Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) is applied to activate the nAChRs, and the resulting inward current is measured.

-

-

IC50 Determination:

-

After establishing a stable baseline response to ACh, oocytes are pre-incubated with varying concentrations of this compound for a set period.

-

ACh is then co-applied with this compound, and the peak inward current is recorded.

-

The percentage of inhibition of the ACh-evoked current is calculated for each concentration of this compound.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

-

-

In Vivo Behavioral Models

1. Forced Swim Test (Rat)

-

Objective: To assess the antidepressant-like activity of this compound.

-

Methodology:

-

Apparatus: A transparent cylindrical tank (approximately 40 cm high x 20 cm diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Rats are individually placed in the water tank for a 15-minute session. This induces a state of "behavioral despair" characterized by immobility.

-

Drug Administration: Following the pre-test, rats are treated with this compound or a vehicle control at specified time points before the test session (e.g., 30-60 minutes prior).

-

Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the water tank for a 5-minute session. The session is typically video-recorded.

-

-

Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored by a trained observer blind to the treatment conditions. A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

2. Behavioral Despair Test (Mouse)

-

Objective: Similar to the forced swim test in rats, this model assesses antidepressant-like properties.

-

Methodology:

-

Apparatus: A glass beaker (approximately 25 cm high x 10 cm diameter) is filled with water (22-25°C) to a depth of about 15 cm.

-

Procedure:

-

Mice are individually placed in the beaker for a single 6-minute session.

-

Drug administration occurs at a predetermined time before the test.

-

-

Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A decrease in immobility suggests an antidepressant-like effect.

-

3. Social Interaction Test (Rat)

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Methodology:

-

Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm).

-

Procedure:

-

Rats are housed individually for a period before the test to increase their motivation for social interaction.

-

On the test day, pairs of unfamiliar, weight-matched male rats from different treatment groups (this compound or vehicle) are placed in the arena together for a 10-minute session.

-

-

Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is scored. An increase in social interaction time in the this compound treated group suggests an anxiolytic-like effect.

-

4. Light/Dark Chamber Test (Rat)

-

Objective: To assess anxiety-like behavior.

-

Methodology:

-

Apparatus: A two-compartment box with a smaller, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

-

Procedure:

-

A rat is placed in the center of the light compartment and allowed to freely explore the apparatus for a 5 to 10-minute session.

-

-

Data Analysis: The time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are measured. Anxiolytic compounds typically increase the time spent in and the number of entries into the light compartment.

-

Conclusion

This compound is a neuronal nicotinic acetylcholine receptor antagonist with a clear preclinical rationale for its investigation in major depressive disorder. Its mechanism of action is centered on the non-competitive blockade of nAChRs, particularly the α4β2 subtype, thereby aiming to correct a hypothesized hypercholinergic state in depression. While preclinical studies in various rodent models of depression and anxiety showed promising results, the translation of this efficacy to human clinical trials was not successful. This comprehensive guide provides the foundational preclinical data and methodologies that underpinned the development of this compound, offering valuable insights for researchers in the field of neuropsychopharmacology and drug development.

Pyrrolo[3,2-b]quinoxaline Derivatives: A Technical Guide to a Promising Class of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrrolo[3,2-b]quinoxaline derivatives as a significant class of kinase inhibitors. While the initial query referenced CEP-5214, extensive research has clarified that this compound (also known as TC-5214) is a nicotinic channel blocker and not a member of this chemical class. This guide will instead focus on the well-documented and promising pyrrolo[3,2-b]quinoxaline scaffold, which has demonstrated potent activity against various protein kinases, particularly in the context of oncology.

Introduction to the Pyrrolo[3,2-b]quinoxaline Core

The pyrrolo[3,2-b]quinoxaline scaffold is a heterocyclic ring system that has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric features within the ATP-binding pocket of protein kinases.[1] Derivatives of this core have been extensively explored as inhibitors of various kinase families, most notably the Ephrin (Eph) receptors, which are receptor tyrosine kinases (RTKs) implicated in cancer development and progression.[1][2]

Mechanism of Action: Targeting Kinase Activation States

Pyrrolo[3,2-b]quinoxaline derivatives have been ingeniously designed to target different conformational states of the kinase domain, leading to highly specific and potent inhibition. A key aspect of their mechanism involves the DFG (Asp-Phe-Gly) motif, a conserved sequence that plays a crucial role in kinase activation.

-

Type I Inhibition: These inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" state.

-

Type II Inhibition: A more advanced strategy involves targeting the inactive "DFG-out" conformation. This approach can offer greater selectivity as the DFG-out conformation is less conserved across the kinome. The pyrrolo[3,2-b]quinoxaline scaffold has been successfully utilized to develop Type II inhibitors where a substituent can access a hydrophobic pocket created by the outward flip of the phenylalanine residue of the DFG motif.[1][3]

The pyrrolo[3,2-b]quinoxaline core typically occupies the ATP binding site, forming hydrogen bonds with the hinge region of the kinase.[3] Substitutions on the pyrrole and quinoxaline rings can be tailored to achieve desired selectivity and potency.

Figure 1: Mechanism of Type II kinase inhibition by pyrrolo[3,2-b]quinoxaline derivatives.

Quantitative Data: In Vitro Potency and Cellular Activity

The following tables summarize the inhibitory activities of representative pyrrolo[3,2-b]quinoxaline derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Inhibition Type |

| 7g | EphA3 | < 10 | Type II |

| 7b | EphA3 | < 10 | Type II |

| 11d | EphA3 | < 20 | Type I1/2 |

| Dasatinib | EphA3 | 3 | Not Applicable |

Data extracted from research on Eph tyrosine kinase inhibitors.[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50 values)

| Compound | MAVER1 | SU-DHL-2 | VAL | MEC1 | K562 |

| 8a | ~300 nM | ~400 nM | ~200 nM | ~500 nM | ~100 nM |

| 8b | ~200 nM | ~300 nM | ~150 nM | ~400 nM | ~80 nM |

| Dasatinib | >10 µM | ~1 µM | >10 µM | >10 µM | ~5 nM |

Data from a study on the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives.[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and evaluation of pyrrolo[3,2-b]quinoxaline derivatives.

General Synthesis of the Pyrrolo[3,2-b]quinoxaline Core

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a suitable pyrrole precursor. The specific substitutions on both starting materials determine the final structure of the derivative.

Figure 2: General synthetic workflow for pyrrolo[3,2-b]quinoxaline derivatives.

Detailed Protocol:

-

A substituted o-phenylenediamine is reacted with a 2,3-dione-pyrrole derivative in a suitable solvent such as ethanol.

-

The reaction mixture is typically heated under reflux for several hours.

-

The resulting crude product is then purified using column chromatography to yield the desired pyrrolo[3,2-b]quinoxaline derivative.

In Vitro Kinase Assays

The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as ELISA-based assays or radiometric assays.

Protocol for a Typical ELISA-based Kinase Assay:

-

The kinase, substrate, and ATP are added to the wells of a microplate.

-

The test compound (pyrrolo[3,2-b]quinoxaline derivative) is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.

Cell Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT or CellTiter-Glo assay.

Protocol for MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

In Vivo Xenograft Models

The in vivo efficacy of promising compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol for a Human Breast Cancer Xenograft Model:

-

Human breast cancer cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the pyrrolo[3,2-b]quinoxaline derivative via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

The control group receives the vehicle.

-

Tumor size is measured regularly using calipers, and the tumor volume is calculated.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Therapeutic Implications

The inhibition of kinases such as EphA3 by pyrrolo[3,2-b]quinoxaline derivatives can modulate several downstream signaling pathways critical for cancer cell survival and proliferation.

Figure 3: Inhibition of EphA3 signaling by pyrrolo[3,2-b]quinoxaline derivatives.

By blocking the catalytic activity of these kinases, these compounds can inhibit downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer. This leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, highlighting the therapeutic potential of this chemical class in oncology.

Conclusion and Future Directions

Pyrrolo[3,2-b]quinoxaline derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel anti-cancer therapeutics. The ability to design compounds that target specific kinase conformations, such as the DFG-out state, offers a promising avenue for achieving greater selectivity and overcoming drug resistance. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, expanding the scope of their kinase targets, and exploring their efficacy in a broader range of cancer types through further preclinical and clinical investigations.

References

- 1. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the mechanism of action of pyrrolo[3,2- b]quinoxaline-derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CEP-5214 (Lestaurtinib) - Target Kinases and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-5214, also known as lestaurtinib or CEP-701, is a multi-targeted tyrosine kinase inhibitor.[1] Structurally related to staurosporine, this indolocarbazole alkaloid has been investigated for its therapeutic potential in various cancers.[2] This technical guide provides a comprehensive overview of the target kinases of this compound, their corresponding binding affinities, the experimental methodologies used for these determinations, and the key signaling pathways modulated by this inhibitor.

Target Kinase Profile of this compound (Lestaurtinib)

This compound exhibits potent inhibitory activity against a range of tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[2] Its multi-targeted nature has been the basis for its investigation in various oncological indications, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound for its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against a panel of kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| JAK2 (wild-type) | 0.9 | In vitro kinase assay | [4][5] |

| FLT3 | 2-3 | In vitro autophosphorylation assay | [2] |

| TrkA | < 25 | In vitro kinase assay | [6] |

| Aurora Kinase A | 8.1 | Not specified | |

| Aurora Kinase B | 2.3 | Not specified | |

| PKCα | 22 | Biochemical | [3] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols for Kinase Inhibition Assays

The determination of the binding affinity of this compound is primarily achieved through biochemical and cellular kinase assays.

Biochemical Kinase Assays

These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified kinases.[3]

-

Radiometric Assays (e.g., HotSpot Assay): This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate. The reaction mixture typically includes the purified kinase, the substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured by detecting the incorporated radioactivity.[3]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format utilizes the transfer of energy between a donor fluorophore and an acceptor fluorophore when in close proximity. A biotinylated substrate and a phospho-specific antibody labeled with the respective fluorophores are commonly used. Phosphorylation of the substrate by the kinase brings the donor and acceptor together, generating a FRET signal. Inhibition of the kinase by this compound leads to a reduction in this signal.[3]

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is subsequently converted to ATP, which is then used by a luciferase enzyme to generate a luminescent signal that is proportional to the kinase activity.[3]

A representative in vitro kinase assay for JAK2 involves a mixture of 20 mM HEPES (pH 7.2), 0.2 μM ATP, 1 mM MnCl2, 0.1% bovine serum albumin (BSA), the JAK2 enzyme, and varying concentrations of this compound. The reaction proceeds for 20 minutes at room temperature, and the detection of the phosphorylated product is performed using a europium-labeled anti-phosphotyrosine antibody with a time-resolved fluorescence readout.[4]

Cellular Assays

Cellular assays assess the effect of this compound on kinase activity within a cellular context, accounting for factors such as cell permeability and metabolism.

-

Phosphorylation Inhibition Assays: Techniques like Western blotting or ELISA are employed to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with this compound. A reduction in the phosphorylation level indicates inhibition of the kinase.[3] For instance, the inhibition of FLT3 autophosphorylation can be measured in leukemia cell lines, such as MV4-11, which harbor an FLT3-ITD mutation.[3]

Signaling Pathways Targeted by this compound

This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] Activating mutations of FLT3 are common in acute myeloid leukemia (AML).[3] this compound inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[8] This inhibition disrupts pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell proliferation and survival.[3]

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases are essential for signaling downstream of cytokine receptors.[9] The JAK/STAT pathway is frequently activated in various hematological malignancies.[9] this compound is a potent inhibitor of JAK2, which leads to the suppression of the phosphorylation and activation of its downstream targets, STAT3 and STAT5.[4] This inhibition disrupts the transcription of genes involved in cell survival and proliferation.[9]

VEGFR Signaling Pathway

Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. While less emphasized than its activity against FLT3 and JAK2, this compound has also been reported to inhibit VEGFRs, suggesting a potential anti-angiogenic mechanism of action. By inhibiting VEGFRs, this compound can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Conclusion

This compound (lestaurtinib) is a potent, multi-targeted kinase inhibitor with significant activity against FLT3, JAK2, and Trk kinases. Its mechanism of action involves the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target profile and mechanism of action of this compound, which is essential for its rational application in preclinical research and clinical development.

References

- 1. Drug: Lestaurtinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Mechanism of Action of CEP-5214

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-5214 is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research and oncology drug development. This document provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action through the inhibition of VEGFR signaling, and detailed protocols for key experimental assays used to characterize its activity.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl)propan-1-ol |

| Molecular Formula | C₂₈H₂₈N₂O₃ |

| Molecular Weight | 440.53 g/mol |

| CAS Number | 402857-39-0 |

| Appearance | Solid (presumed) |

| Solubility | Soluble in DMSO. A water-soluble prodrug, CEP-7055, was developed to improve oral bioavailability. |

| Melting Point | Not reported in the reviewed literature. |

| pKa | Not reported in the reviewed literature. |

In Vitro Inhibitory Activity

This compound is a pan-inhibitor of VEGFR tyrosine kinases, demonstrating potent activity against multiple receptor subtypes. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Target | IC₅₀ (nM) |

| VEGFR-1 / Flt-1 | 16 |

| VEGFR-2 / KDR | 4 - 8 |

| VEGFR-3 / Flt-4 | 4 |

Mechanism of Action: Inhibition of VEGFR Signaling

This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors. The binding of VEGF to its receptor (primarily VEGFR-2 on endothelial cells) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

By binding to the ATP-binding site of the VEGFR kinase domain, this compound prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade. The key pathways affected are:

-

PLCγ-PKC-MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

-

PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and reduces cell survival.

-

FAK/paxillin Pathway: Disruption of this pathway inhibits cell migration and cytoskeletal rearrangement.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Workflow Diagram:

The Rise and Fall of CEP-5214 (TC-5214): A Nicotinic Acetylcholine Receptor Antagonist for Major Depressive Disorder

An In-depth Technical Guide on the Discovery and Development of CEP-5214

Abstract

This compound, also known as TC-5214, emerged as a promising novel therapeutic agent for major depressive disorder (MDD) based on the cholinergic hypothesis of depression. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its conceptualization as a specific enantiomer of a known compound to its extensive clinical evaluation. The document details its mechanism of action as a neuronal nicotinic acetylcholine receptor (NNR) antagonist, summarizes key preclinical efficacy and safety data, and chronicles its journey through clinical trials. This guide is intended for researchers, scientists, and drug development professionals interested in the neurobiology of depression and the intricacies of CNS drug development.

Introduction: The Cholinergic Hypothesis of Depression and the Rationale for this compound

The development of this compound was rooted in the "hypercholinergic tone" hypothesis of depression, which posits that an overactivity of the cholinergic system in the brain contributes to the pathophysiology of MDD.[1][2] This theory provided a compelling rationale for exploring antagonists of neuronal nicotinic acetylcholine receptors (NNRs) as potential antidepressant agents. The aim was to modulate this overstimulation and restore a more balanced neurotransmitter environment.

This compound is the S-(+)-enantiomer of mecamylamine, a non-competitive antagonist of NNRs.[1] The decision to develop a single enantiomer was driven by the potential for an improved therapeutic window, with enhanced efficacy and a better safety profile compared to the racemic mixture.[2]

Discovery and Preclinical Development

Compound Selection and Chemical Properties

The selection of the S-(+)-enantiomer of mecamylamine was based on its favorable preclinical safety profile when compared to the racemic mixture and the R-(-)-enantiomer.[2]

Table 1: Physicochemical Properties of TC-5214

| Property | Value |

| Chemical Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride |

| Molecular Weight (Base) | 167.3 |

| Molecular Weight (Salt) | 203.8 |

| pKa | 11.5 |

| Solubility | Freely soluble in water, soluble in alcohol and glycerol, sparingly soluble in isopropanol.[1] |

Mechanism of Action: Neuronal Nicotinic Receptor Antagonism

This compound functions as a non-competitive antagonist of NNRs, with a presumed primary target of the α4β2 subtype, which is highly expressed in the central nervous system.[2][3] By blocking the ion channel of these receptors, this compound is believed to counteract the effects of excessive acetylcholine, thereby normalizing cholinergic tone and producing an antidepressant effect.[1]

Preclinical Efficacy Studies

This compound demonstrated positive effects in established animal models of depression and anxiety.

Table 2: Summary of Key Preclinical Efficacy Data for TC-5214

| Animal Model | Species | Endpoint | Minimum Effective Dose (MED) |

| Forced Swim Test | Rat | Immobility Time | 3 mg/kg i.p.[1] |

| Behavioral Despair Test | Mouse | Immobility Time | 0.1-3.0 mg/kg i.p.[1] |

| Social Interaction Paradigm | Rat | Social Interaction Time | 0.05 mg/kg s.c.[1] |

| Light/Dark Chamber Paradigm | Rat | Time in Light Chamber | 0.05 mg/kg s.c.[1] |

Preclinical Safety and Pharmacokinetics

Toxicology studies in mice, rats, and dogs indicated that TC-5214 was well-tolerated in both acute and chronic dosing regimens.[1][2] It showed no evidence of mutagenicity and possessed a pharmacokinetic profile suitable for therapeutic development.[1][2]

Receptor Binding Profile

While exhibiting modest selectivity, the antidepressant and anxiolytic effects of this compound are primarily attributed to its antagonist activity at α4β2 NNRs.

Table 3: In Vitro Receptor Binding Profile of TC-5214 (S-(+)-Mecamylamine)

| Receptor Subtype | IC50 (µM) |

| α3β4 | 0.2 - 0.6 |

| α4β2 | 0.5 - 3.2 |

| α7 | 1.2 - 4.6 |

| α1β1γδ | 0.6 - 2.2 |

| Data presented for S-(+)-mecamylamine (TC-5214) from studies in Xenopus oocytes.[3] |

Clinical Development

The clinical development of this compound was a collaborative effort between Targacept and AstraZeneca. The program investigated its use as both an adjunct therapy and a "switch" monotherapy for patients with MDD who had an inadequate response to first-line treatments.

Phase II Clinical Trials

A Phase IIb double-blind, placebo-controlled trial evaluated TC-5214 as an adjunct treatment for patients who did not respond adequately to citalopram. The study demonstrated a highly statistically significant improvement in the primary endpoint, the Hamilton Rating Scale for Depression-17 (HAM-D), in favor of TC-5214.[4]

Phase III Clinical Program: The RENAISSANCE Program

The promising Phase IIb results led to the initiation of the large-scale RENAISSANCE Phase III program, which consisted of five randomized, double-blind, placebo-controlled studies. These trials evaluated the efficacy, safety, and tolerability of TC-5214 as an adjunct therapy to an antidepressant in patients with an inadequate response to initial treatment.[5]

Table 4: Overview of the RENAISSANCE Phase III Program for TC-5214

| Study | Population | Design | Primary Endpoint | Outcome |

| RENAISSANCE 4 & 5 | MDD patients with inadequate response to SSRIs/SNRIs | Fixed-dose, adjunct therapy | Change in MADRS total score at 8 weeks | Did not meet primary endpoint.[5] |

| RENAISSANCE 2 & 3 | MDD patients with inadequate response to SSRIs/SNRIs | Flexible-dose, adjunct therapy | Change in MADRS total score at 8 weeks | No significant differences observed.[6] |

| RENAISSANCE 7 | MDD patients with inadequate response to SSRIs/SNRIs | Long-term safety (1 year), adjunct therapy | Safety and tolerability | Generally well-tolerated.[5] |

| MADRS: Montgomery-Åsberg Depression Rating Scale |

Discontinuation of Development for MDD

Despite a favorable tolerability profile, the Phase III studies consistently failed to demonstrate a statistically significant antidepressant effect for TC-5214 compared to placebo on the primary endpoint of change in the MADRS total score.[5][6] Consequently, AstraZeneca and Targacept announced in 2012 that they would not pursue regulatory filing for TC-5214 as a treatment for MDD.[5]

Experimental Protocols

Preclinical Efficacy Models: Forced Swim Test (Rat)

-

Objective: To assess the antidepressant potential of a compound by measuring the immobility time of rats when placed in an inescapable cylinder of water.

-

Methodology:

-

Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 25°C) to a depth where they cannot touch the bottom or escape.

-

A pre-test session of approximately 15 minutes is conducted 24 hours before the test session to induce a state of immobility.

-

On the test day, the compound (TC-5214) or vehicle is administered at a specified time before the test.

-

Rats are placed in the water-filled cylinder for a 5-minute test session.

-

The duration of immobility (the time the rat spends floating passively with only small movements to keep its head above water) is recorded.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

-

Clinical Trial Protocol: Phase III Adjunct Therapy Study (General Design)

-

Objective: To evaluate the efficacy and safety of TC-5214 as an adjunct therapy in patients with MDD who have had an inadequate response to an ongoing antidepressant treatment.

-

Methodology:

-

Screening and Open-Label Lead-in: Patients with a diagnosis of MDD are screened for eligibility. Eligible patients enter an 8-week open-label phase where they receive a standard-of-care antidepressant (SSRI or SNRI).

-

Assessment of Response: At the end of the 8-week lead-in, patients who do not show an adequate response (based on a predefined threshold on a depression rating scale like the MADRS) are eligible for randomization.

-

Randomization and Double-Blind Treatment: Eligible patients are randomized to receive either a fixed or flexible dose of TC-5214 or a placebo, in addition to their ongoing antidepressant, for a specified duration (e.g., 8 weeks).

-

Efficacy and Safety Assessments: Efficacy is assessed at regular intervals using standardized depression rating scales (e.g., MADRS, HAM-D). Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and laboratory tests.

-

Primary Endpoint Analysis: The primary efficacy endpoint is typically the change in the total score of a depression rating scale from randomization to the end of the double-blind treatment period, comparing the TC-5214 group to the placebo group.

-

Conclusion

The development of this compound represents a scientifically driven effort to translate a compelling neurobiological hypothesis into a novel therapeutic for a significant unmet medical need. While the preclinical data were promising and the initial clinical results encouraging, the ultimate failure of the Phase III program underscores the challenges inherent in CNS drug development, particularly for complex disorders like major depressive disorder. The story of this compound serves as a valuable case study for the scientific community, highlighting the critical importance of robust and reproducible efficacy signals in late-stage clinical trials.

References

- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Remaining TC-5214 Phase III efficacy studies do not meet endpoint, regulatory filing will not be pursued [astrazeneca.com]

- 6. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of CEP-5214 Binding to VEGFR Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for studying the binding of CEP-5214 to its primary targets, the Vascular Endothelial Growth Factor Receptors (VEGFRs). This compound is a potent, low-nanomolar pan-inhibitor of human VEGFR tyrosine kinases, demonstrating significant potential in targeting angiogenesis. Due to the discontinuation of its development, publicly available in silico binding studies are scarce. This guide, therefore, outlines a robust, state-of-the-art computational approach to elucidate its binding mechanism, leveraging available structural and bioactivity data.

Quantitative Data Summary

This compound exhibits high affinity for VEGFR family members. The available inhibitory activity data is summarized in the table below. A broader kinase selectivity profile would provide a more complete understanding of its off-target effects.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 / FLT-1 | 16 | [1] |

| VEGFR-2 / KDR | 8 | [1] |

| VEGFR-3 / FLT-4 | 4 | [1] |

Table 1: Inhibitory Activity of this compound against VEGFR Kinases.

This compound has also been shown to be selective against a panel of other kinases including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK[1].

Experimental Protocols

Accurate in silico modeling is predicated on high-quality experimental data. The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against VEGFR kinases, which is essential for validating computational predictions.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of VEGFR-2 phosphorylation.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Stop solution (e.g., 2 N H2SO4)

-

96-well microtiter plates

Procedure:

-

Substrate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Blocking: Wash the wells with a suitable wash buffer and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Kinase Reaction: Add the recombinant VEGFR-2 kinase to the wells, followed by the different concentrations of this compound. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Wash the wells and add the anti-phosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated substrate.

-

Signal Development: Wash away the unbound antibody and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Silico Modeling Workflow

In the absence of a co-crystal structure of this compound bound to a VEGFR kinase, a homology modeling and molecular docking approach is proposed. This workflow will predict the binding mode and interactions of this compound within the ATP-binding pocket of the VEGFR kinases.

References

CEP-5214: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-5214 is a potent, small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases. Developed by Cephalon, Inc., it demonstrates low-nanomolar pan-inhibitory activity against VEGFR1 (Flt-1), VEGFR2 (KDR), and VEGFR3 (Flt-4), key mediators of angiogenesis and lymphangiogenesis. This document provides an in-depth overview of the biological activity, mechanism of action, and preclinical efficacy of this compound and its orally bioavailable prodrug, CEP-7055. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in oncology and drug development.

Core Biological Activity: Inhibition of VEGFR Tyrosine Kinases

This compound is a C3-(isopropylmethoxy)-fused pyrrolocarbazole that acts as a potent pan-inhibitor of the human vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases. Its primary function is to block the ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and the subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR signaling ultimately results in the suppression of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the three main VEGFR isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM)[1][2] |

| VEGFR1 / FLT-1 | 12 - 16 |

| VEGFR2 / KDR | 8 - 18 |

| VEGFR3 / FLT-4 | 4 - 17 |

This compound also demonstrates potent inhibition of VEGF-stimulated VEGFR2/KDR autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 10 nM.[3] The compound exhibits good selectivity against a panel of other tyrosine and serine/threonine kinases, including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK.[1]

Mechanism of Action: The VEGFR Signaling Pathway

Vascular endothelial growth factors (VEGFs) are a family of signaling proteins that stimulate the formation of blood vessels. They bind to and activate VEGFRs on the surface of endothelial cells, triggering a phosphorylation cascade that promotes angiogenesis. This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFRs, thereby blocking these downstream signaling events.

The binding of VEGF to its receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.

-

The PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and migration.

By inhibiting the initial autophosphorylation of VEGFR, this compound effectively blocks the activation of these and other critical signaling pathways.

VEGFR Signaling Pathway and Inhibition by this compound.

Prodrug Formulation: CEP-7055

To enhance water solubility and oral bioavailability, this compound was formulated as an N,N-dimethylglycine ester prodrug, designated CEP-7055.[1] Following oral administration, CEP-7055 is readily converted to the active compound, this compound, in the body. This allows for effective systemic delivery of the potent VEGFR inhibitor.

Conversion of Prodrug CEP-7055 to Active this compound.

Preclinical In Vivo Efficacy

The antitumor activity of CEP-7055 has been evaluated in various preclinical tumor models, demonstrating significant efficacy in inhibiting tumor growth and angiogenesis.

Orthotopic Glioblastoma and Colon Carcinoma Models

Studies have utilized orthotopic xenograft models of human glioblastoma (U87MG cells) and colon carcinoma (CT-26 cells) in nude mice to assess the in vivo efficacy of CEP-7055, both as a monotherapy and in combination with standard chemotherapeutic agents.

The general workflow for these preclinical efficacy studies is outlined below.

General Workflow for Preclinical In Vivo Efficacy Studies.

Summary of In Vivo Antitumor Activity

Chronic oral administration of CEP-7055 has demonstrated significant, dose-dependent inhibition of tumor growth in a variety of established subcutaneous human tumor xenografts in nude mice.[3] These include models of melanoma, glioblastoma, lung carcinoma, pancreatic carcinoma, colon carcinoma, and breast carcinoma.[3] The antitumor effects are associated with a marked reduction in intratumoral microvessel density, confirming the anti-angiogenic mechanism of action in vivo.[3]

| Tumor Model | Treatment | Key Findings |

| Orthotopic Glioblastoma (U87MG) | CEP-7055 in combination with temozolomide | Significant improvement in median survival compared to temozolomide alone. Reductions in brain edema and hemorrhage.[4] |

| Orthotopic Colon Carcinoma (CT-26) | CEP-7055 in combination with irinotecan or oxaliplatin | Significant reductions in primary tumor mass and hepatic metastatic burden compared to chemotherapy alone.[4][5] |

Experimental Protocols

In Vitro VEGFR Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay, often in an ELISA-based format. While the specific protocol for this compound is proprietary, a generalized protocol is as follows:

-

Plate Coating: Recombinant human VEGFR cytoplasmic domain is coated onto a microtiter plate.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells.

-

Kinase Reaction Initiation: A solution containing a substrate (e.g., a synthetic peptide) and ATP is added to initiate the phosphorylation reaction.

-

Incubation: The plate is incubated to allow for the kinase reaction to proceed.

-

Detection: A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Signal Generation: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.

Orthotopic Glioblastoma Xenograft Model in Mice

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.

-

Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured and harvested. A single-cell suspension is prepared in a suitable medium.

-

Anesthesia: Mice (e.g., athymic nude mice) are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Stereotactic Implantation: The anesthetized mouse is placed in a stereotactic frame. A small incision is made in the scalp, and a burr hole is drilled through the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

-

Cell Injection: A microsyringe is used to slowly inject the tumor cell suspension into the brain parenchyma.

-

Wound Closure: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.

-

Post-operative Care: Mice are monitored closely for recovery from anesthesia and for any signs of neurological deficits.

-

Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

Orthotopic Colon Carcinoma Xenograft Model in Mice

This protocol outlines the procedure for establishing an orthotopic colon carcinoma model.

-

Cell Preparation: Colon carcinoma cells (e.g., CT-26) are cultured and prepared into a single-cell suspension.

-

Anesthesia: The mouse is anesthetized.

-

Surgical Procedure: A small laparotomy is performed to expose the cecum.

-

Cell Injection: The tumor cell suspension is injected into the subserosal layer of the cecal wall.

-

Wound Closure: The abdominal wall and skin are closed in layers using sutures.

-

Post-operative Care and Monitoring: Mice are monitored for recovery and tumor development. Tumor growth and metastasis can be assessed through imaging or at the time of necropsy.

Conclusion

This compound is a potent pan-VEGFR tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activity in preclinical models. Its development as the orally bioavailable prodrug CEP-7055 has facilitated its evaluation in in vivo settings, where it has demonstrated efficacy both as a single agent and in combination with standard-of-care chemotherapies. The data and methodologies presented in this guide provide a comprehensive resource for the further investigation and development of this compound and similar targeted therapies in oncology.

References

- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The effects of the oral, pan-VEGF-R kinase inhibitor CEP-7055 and chemotherapy in orthotopic models of glioblastoma and colon carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indenopyrrolocarbazole Scaffold of CEP-5214: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Angiogenesis Inhibitor

This technical guide provides a comprehensive overview of the indenopyrrolocarbazole scaffold, the core structure of the potent vascular endothelial growth factor receptor (VEGFR) kinase inhibitor, CEP-5214. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and biological evaluation of this important class of compounds.

Introduction to the Indenopyrrolocarbazole Scaffold and this compound

The indenopyrrolocarbazole ring system is a complex heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its potent biological activities. This compound, a prominent member of this class, is a highly effective inhibitor of VEGFR tyrosine kinases, key regulators of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFRs, this compound effectively curtails the blood supply to tumors, thereby inhibiting their growth and proliferation.

Synthesis of the Indenopyrrolocarbazole Core

The synthesis of the indenopyrrolocarbazole scaffold is a multi-step process that requires careful control of reaction conditions. While specific, detailed, step-by-step protocols for the synthesis of this compound's core are proprietary, the general approach involves the construction of the fused ring system through a series of cyclization and condensation reactions. The synthesis of related indenopyrrolocarbazole derivatives has been reported in the literature, providing a foundational understanding of the synthetic strategies employed.

Mechanism of Action: Inhibition of VEGFR Signaling

This compound exerts its anti-angiogenic effects by potently inhibiting the kinase activity of all three VEGFR subtypes: VEGFR1/Flt-1, VEGFR2/KDR, and VEGFR3/Flt-4.[1] The binding of vascular endothelial growth factor (VEGF) to its receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the entire signaling cascade.

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Cell-based Assays Using CEP-5214

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-5214, also known as lestaurtinib or CEP-701, is a potent multi-kinase inhibitor with significant activity against the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3][4] Dysregulation of the Trk signaling pathway is implicated in the pathogenesis of various cancers, particularly those of neuroectodermal origin such as neuroblastoma.[5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain.[4] Upon binding of neurotrophins such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, or Neurotrophin-3 (NT-3) to TrkC, the receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and differentiation. This compound blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Lestaurtinib/CEP-701)

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| Cell Proliferation | Neuroblastoma Cell Lines (Panel of 8) | Growth Inhibition | Median: 0.09 µM (Range: 0.08–0.3 µM) | [1][2] |

| Kinase Inhibition | TrkA, TrkB, TrkC | Receptor Phosphorylation | Effective at 100 nM | [3][6] |

Experimental Protocols

Trk Phosphorylation Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit ligand-induced Trk receptor phosphorylation in a cellular context. A neuroblastoma cell line with null Trk expression (e.g., SH-SY5Y) stably transfected with a specific Trk receptor (e.g., TrkB) is recommended for clear, target-specific results.[7]

Materials:

-

Trk-expressing neuroblastoma cell line (e.g., SH-SY5Y-TrkB)[7]

-

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

-

This compound (Lestaurtinib)

-

Recombinant human BDNF (for TrkB-expressing cells)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Trk (specific for the phosphorylated tyrosine residue), anti-pan-Trk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture: Plate the Trk-expressing neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 2 hours at 37°C.[7]

-

Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 100 ng/mL BDNF for SY5Y-TrkB cells) for 10-30 minutes at 37°C to induce Trk phosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an anti-pan-Trk antibody to normalize for total Trk protein levels. Quantify the band intensities to determine the extent of phosphorylation inhibition at each this compound concentration.

Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

This assay measures the effect of this compound on the viability and proliferation of neuroblastoma cell lines.[1][2]

Materials:

-

Neuroblastoma cell lines (e.g., CHP-134, IMR-5, SH-SY5Y)[8]

-

Cell culture medium and supplements

-

This compound (Lestaurtinib)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the neuroblastoma cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) in triplicate for 72 hours.[1][2][9]

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Caption: this compound inhibits Trk receptor autophosphorylation.

Caption: Workflow for Trk phosphorylation inhibition assay.

Caption: Workflow for cell viability/proliferation SRB assay.

References

- 1. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CEP-751 inhibits TRK receptor tyrosine kinase activity in vitro exhibits anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of CEP-751 (KT-6587) on human neuroblastoma and medulloblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Angiogenesis In Vitro with CEP-5214

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-5214 is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It demonstrates significant anti-angiogenic properties by targeting key mediators of neovascularization. These application notes provide detailed protocols for utilizing this compound in a range of in vitro angiogenesis assays, enabling researchers to effectively study its mechanism of action and quantify its inhibitory effects on endothelial cell function. The primary mechanism of this compound's anti-angiogenic effect is through the potent, low-nanomolar inhibition of all three VEGF receptor subtypes: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).

Mechanism of Action: Inhibition of VEGFR Signaling

This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGF receptors, thereby inhibiting their autophosphorylation and downstream signaling cascades. This blockade of VEGFR signaling in endothelial cells leads to the inhibition of proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.

Application Notes and Protocols for CEP-5214 Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-5214 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-tumor activity demonstrated in a range of preclinical models. As a derivative of the indolocarbazole K252a, this compound and its orally bioavailable prodrug, CEP-7055, have been shown to inhibit key signaling pathways involved in tumor growth, angiogenesis, and cell survival. This document provides detailed application notes and protocols for conducting efficacy studies of this compound in various animal models, based on available preclinical data. The primary targets of this compound and its analogs include Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin receptor kinases (Trks).

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of multiple receptor tyrosine kinases. The primary signaling cascades affected are:

-

VEGFR Signaling: Inhibition of VEGFR-1, -2, and -3 disrupts downstream pathways crucial for angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.[1][2][3][4]

-

FLT3 Signaling: In hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations, this compound analogs like Lestaurtinib (CEP-701) block the constitutive activation of FLT3.[5] This inhibits downstream pro-proliferative and anti-apoptotic signaling, including the RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5 activation.[6][7][8][9]

-

Trk Signaling: Inhibition of TrkA, TrkB, and TrkC receptors, which are often overexpressed in tumors of neuronal origin like neuroblastoma, blocks neurotrophin-mediated survival signals.[5] Key downstream pathways inhibited include the Ras-MAPK, PI3K-Akt, and PLC-γ cascades.[10][11][12][13][14]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Animal Models for Efficacy Studies

A variety of animal models have been successfully employed to evaluate the in vivo efficacy of this compound and its prodrug, CEP-7055. The choice of model depends on the specific cancer type and the therapeutic hypothesis being tested.

Subcutaneous Xenograft Models

This is the most common type of model for initial efficacy screening. It involves the subcutaneous implantation of human or murine tumor cells into immunocompromised mice (e.g., nude or SCID mice).

Table 1: Summary of CEP-7055 Efficacy in Subcutaneous Xenograft Models

| Tumor Type | Cell Line | Mouse Strain | CEP-7055 Dose (p.o., b.i.d.) | Maximum Tumor Growth Inhibition (%) | Reference |

| Melanoma | A375 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Glioblastoma | U251MG, U87MG | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Lung Carcinoma | CALU-6 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Pancreatic Carcinoma | ASPC-1 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Colon Carcinoma | HT-29, HCT-116 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Breast Carcinoma | MCF-7 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

| Angiosarcoma | SVR | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |

p.o. = oral administration; b.i.d. = twice daily

Orthotopic Tumor Models

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal. These models more accurately mimic the tumor microenvironment and metastatic potential of human cancers.

Table 2: Summary of CEP-7055 Efficacy in Orthotopic Tumor Models

| Tumor Type | Cell Line | Mouse Strain | CEP-7055 Dose | Key Findings | Reference |

| Glioblastoma | U87MG | Nude | 23.8 mg/kg (p.o., b.i.d.) with Temozolomide | Increased median survival from 192 to 261 days compared to Temozolomide alone. | |

| Colon Carcinoma | CT-26 | Nude | Not specified, in combination with Irinotecan | Reduction in primary tumor and hepatic metastatic burden. |

Experimental Protocols

Below are detailed protocols for key experiments in this compound efficacy studies.

Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the effect of this compound (administered as CEP-7055) on the growth of established subcutaneous tumors in mice.

Materials:

-

Human or murine tumor cell line of interest

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

CEP-7055 (prodrug of this compound)

-

Vehicle control (e.g., sterile water or appropriate solvent)

-

Calipers

-

Animal balance

Protocol:

-

Cell Culture and Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare CEP-7055 and vehicle solutions fresh daily.

-

Administer CEP-7055 orally (p.o.) twice daily (b.i.d.) at the desired dose (e.g., 11.9 or 23.8 mg/kg).

-

Administer an equivalent volume of vehicle to the control group.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21-65 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

-

Pharmacodynamic and Histological Analysis (Optional):

-

Collect tumor and tissue samples for analysis of target inhibition (e.g., Western blot for phosphorylated VEGFR2), microvessel density (e.g., CD31 or CD34 immunohistochemistry), and apoptosis (e.g., TUNEL staining).

-

Orthotopic Glioblastoma Efficacy Study

Objective: To evaluate the effect of this compound on survival in a clinically relevant brain tumor model.

Materials:

-

U87MG human glioblastoma cell line

-

Athymic nude mice

-

Stereotactic apparatus

-

CEP-7055

-

Vehicle control

-

Temozolomide (optional, for combination studies)

Protocol:

-

Cell Implantation:

-

Anesthetize mice and secure them in a stereotactic frame.

-

Create a burr hole in the skull over the desired brain region.

-

Slowly inject U87MG cells (e.g., 2.5 x 105 cells in 5 µL PBS) into the brain parenchyma.

-

-

Treatment Initiation:

-

Allow mice to recover for a few days post-surgery.

-

Initiate treatment with CEP-7055 (e.g., 23.8 mg/kg, p.o., b.i.d.), vehicle, and/or other therapeutic agents.

-

-

Survival Monitoring:

-

Monitor mice daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits).

-

Record the date of death or euthanasia for each mouse.

-

-

Data Analysis:

-

Construct Kaplan-Meier survival curves for each treatment group.

-

Compare survival distributions between groups using a log-rank test.

-

Conclusion

This compound and its prodrug CEP-7055 have demonstrated significant anti-tumor efficacy in a broad range of preclinical animal models. The provided protocols and data summaries serve as a guide for designing and executing robust in vivo studies to further investigate the therapeutic potential of this multi-targeted kinase inhibitor. Careful selection of animal models and adherence to detailed experimental procedures are crucial for obtaining reliable and translatable results. The ability of this compound to target multiple oncogenic pathways underscores its potential as a valuable therapeutic agent in oncology.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lestaurtinib - Wikipedia [en.wikipedia.org]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for CEP-5214 (Lestaurtinib) Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-5214, also known as Lestaurtinib, is a potent, orally active multi-kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models.[1][2] As a derivative of the indolocarbazole K252a, this compound functions as a competitive inhibitor of ATP binding to the kinase domain of several receptor tyrosine kinases.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tropomyosin receptor kinases (TrkA, TrkB, TrkC), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2).[2][3] More recently, it has also been identified as a potent inhibitor of Protein Kinase C-related kinase 1 (PRK1), a key player in androgen receptor signaling in prostate cancer.[4][5]